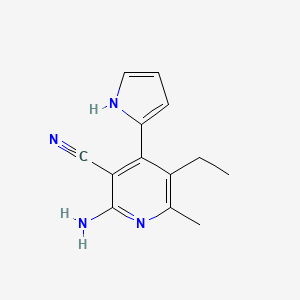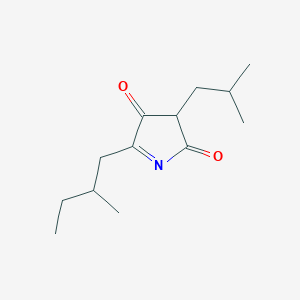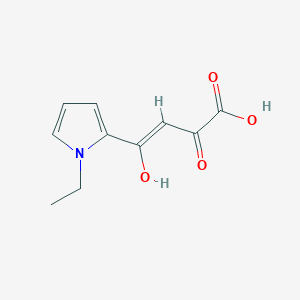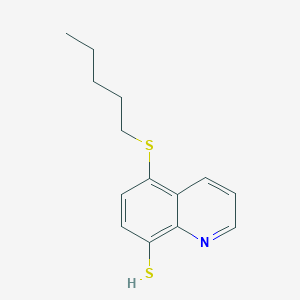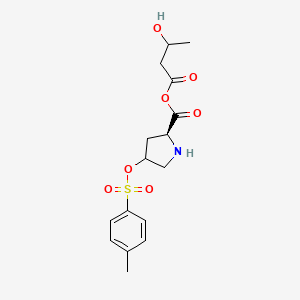
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that combines a hydroxybutanoic acid moiety with a pyrrolidine ring, further functionalized with a tosyloxy group and a carboxylic anhydride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxybutanoic acid moiety. The tosyloxy group is then added through a tosylation reaction, and finally, the carboxylic anhydride is formed through a dehydration reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tosyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while substitution of the tosyloxy group can yield various substituted pyrrolidine derivatives.
科学的研究の応用
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Hydroxybutanoic acid
- 4-(Tosyloxy)pyrrolidine
- Pyrrolidine-2-carboxylic acid
Uniqueness
What sets 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H21NO7S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
3-hydroxybutanoyl (2S)-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-10-3-5-13(6-4-10)25(21,22)24-12-8-14(17-9-12)16(20)23-15(19)7-11(2)18/h3-6,11-12,14,17-18H,7-9H2,1-2H3/t11?,12?,14-/m0/s1 |
InChIキー |
FRJHSEHUHIGTSQ-YIZWMMSDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C[C@H](NC2)C(=O)OC(=O)CC(C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(NC2)C(=O)OC(=O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
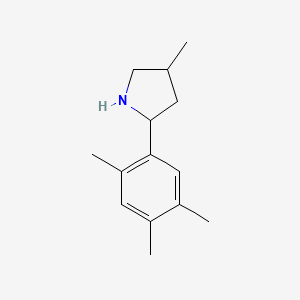
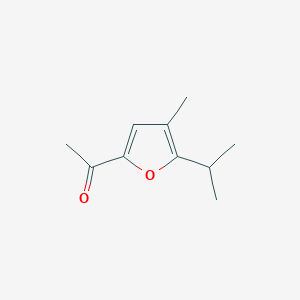
![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
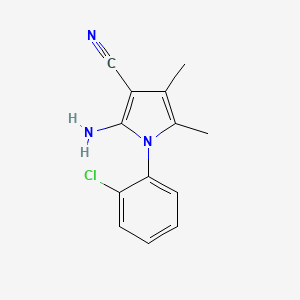

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
